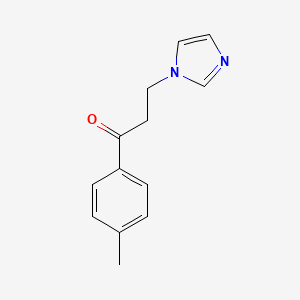

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one is an organic compound that features an imidazole ring attached to a propanone backbone with a 4-methylphenyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one typically involves the reaction of 4-methylacetophenone with imidazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one typically involves the reaction of imidazole derivatives with appropriate aryl ketones. The process generally yields good to excellent results, with various derivatives being synthesized for further evaluation of their biological activities. For instance, studies have shown that modifications to the phenyl ring can significantly affect the compound's efficacy against fungal pathogens .

Antifungal Activity

One of the most notable applications of this compound is its antifungal activity, particularly against Candida species. Research indicates that compounds derived from this structure exhibit superior antifungal properties compared to traditional azole drugs like fluconazole. For example, a derivative known as (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime demonstrated an impressive minimum inhibitory concentration (MIC) of 0.0054 µmol/mL, outperforming fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC = 0.0188 µmol/mL) in vitro .

Table 1: Comparative Antifungal Activity

| Compound | MIC (µmol/mL) |

|---|---|

| This compound | <0.0054 |

| Fluconazole | >1.6325 |

| Miconazole | 0.0188 |

Other Potential Applications

Beyond its antifungal properties, there is growing interest in exploring other therapeutic applications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives may also possess activity against bacterial strains.

- Cancer Research : Some imidazole derivatives have shown promise in inhibiting tumor growth and metastasis in various cancer models.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound and its derivatives:

- A study published in PubMed Central highlighted the successful synthesis and evaluation of various esters derived from this compound, demonstrating their enhanced activity against Candida albicans compared to established treatments .

- Another investigation focused on structural modifications to improve bioavailability and reduce toxicity while maintaining antifungal efficacy, indicating a promising direction for future drug development .

Mecanismo De Acción

The mechanism of action of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or interact with cellular receptors.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)ethanone

- 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one

- 1-(4-Methylphenyl)-3-(1H-imidazol-1-yl)propan-2-one

Uniqueness

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one is unique due to the specific positioning of the imidazole ring and the 4-methylphenyl group, which imparts distinct chemical and biological properties

Propiedades

IUPAC Name |

3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCDQIFYWNORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.